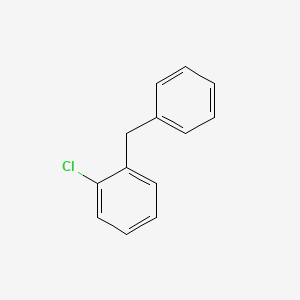

1-Benzyl-2-chlorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKSPFNZXBWDQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073460 | |

| Record name | Benzene, 1-chloro-2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29921-41-3 | |

| Record name | Benzene, 1-chloro-2-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029921413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29921-41-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches

Established Friedel-Crafts Alkylation Routes for 1-Benzyl-2-chlorobenzene

The Friedel-Crafts alkylation of chlorobenzene (B131634) with a benzylating agent, typically benzyl (B1604629) chloride, stands as the cornerstone for producing this compound. This electrophilic aromatic substitution reaction is contingent on the use of a catalyst to generate a benzyl carbocation or a related electrophilic species. libretexts.orgquora.com The chlorine substituent on the benzene (B151609) ring is deactivating yet directs incoming electrophiles to the ortho and para positions, leading to a mixture of isomers. libretexts.orgquora.com

Catalytic Systems and Optimization (e.g., Lewis Acids, Zeolites, K2FeZrP3O12)

A variety of catalysts have been employed to facilitate the benzylation of chlorobenzene, each with distinct advantages and limitations.

Lewis Acids: Traditional Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are widely used due to their efficacy in promoting the reaction. quora.comsci-hub.se These catalysts function by coordinating with the halogen of the alkyl halide, thereby facilitating the formation of a carbocation. libretexts.org However, they are often required in stoichiometric amounts, can form stable complexes with the product, and present challenges in separation and recycling. quora.compharmacyfreak.com

| Catalyst | Benzylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | o:p Isomer Ratio | Reference |

| AlCl₃ | Benzyl chloride | Dichloromethane | 25 | 4 | 75 | 30:70 | sci-hub.se |

| FeCl₃ | Benzyl chloride | Nitrobenzene | 80 | 6 | 68 | 25:75 | sci-hub.se |

| TiCl₄ | Benzyl alcohol | Chlorobenzene | 100 | 8 | 72 | 35:65 | semanticscholar.org |

Zeolites: As heterogeneous catalysts, zeolites offer significant advantages, including ease of separation, reusability, and shape-selectivity, which can influence the product distribution. semanticscholar.orgnih.gov Zeolites like H-Beta have been investigated for the benzylation of arenes. semanticscholar.orgresearchgate.net The acidic sites within the zeolite pores facilitate the reaction, and the pore structure can favor the formation of less sterically hindered isomers. Mesoporous zeolites, in particular, can enhance the diffusion of bulky reactants and products, improving catalytic activity. nih.gov

| Catalyst | Benzylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | o:p Isomer Ratio | Reference |

| H-Beta (Si/Al=25) | Benzyl chloride | 1,2-Dichloroethane | 120 | 10 | 85 | 40:60 | researchgate.net |

| H-ZSM-5 | Benzyl alcohol | Toluene (B28343) | 150 | 12 | 78 | 38:62 | semanticscholar.org |

| Mesoporous Beta | Benzyl chloride | Naphthalene | 140 | 8 | 92 | 42:58 | nih.gov |

K₂FeZrP₃O₁₂: This mixed metal phosphate (B84403) has emerged as a promising solid acid catalyst for Friedel-Crafts benzylation. uaic.roresearchgate.net Its catalytic activity is attributed to the presence of Zr⁴⁺ and Fe³⁺ ions, which act as strong Lewis acid sites. uaic.ro A key advantage of this catalyst is its effectiveness under solvent-free conditions, aligning with the principles of green chemistry. uaic.roresearchgate.net

| Catalyst | Benzylating Agent | Solvent | Temperature (°C) | Time (min) | Yield (%) | o:p Isomer Ratio | Reference |

| K₂FeZrP₃O₁₂ | Benzyl bromide | None | 130 | 30 | 90 | 17:83 | uaic.roresearchgate.net |

Reaction Parameter Modulation (Temperature, Solvent Polarity, Stoichiometry)

The outcome of the Friedel-Crafts benzylation of chlorobenzene is highly sensitive to the reaction conditions.

Temperature: An increase in reaction temperature generally leads to a higher reaction rate. However, it can also promote the formation of thermodynamically more stable products and byproducts. In the case of chlorobenzene benzylation, higher temperatures can sometimes favor the formation of the para isomer due to its greater thermodynamic stability compared to the ortho isomer, which experiences more steric hindrance. stackexchange.com

Solvent Polarity: The choice of solvent can influence the reaction rate and selectivity. Polar solvents can stabilize the carbocation intermediate, potentially accelerating the reaction. However, nucleophilic solvents may compete with the aromatic ring for the electrophile, leading to side reactions. quora.com Non-polar solvents are often preferred, and in some cases, using an excess of the aromatic substrate itself as the solvent can be an effective strategy.

Stoichiometry: The molar ratio of the reactants and catalyst is a critical parameter. Using an excess of chlorobenzene can help to minimize polyalkylation, a common side reaction where the initial product undergoes further benzylation. quora.com The amount of catalyst used needs to be optimized to ensure a reasonable reaction rate without promoting excessive byproduct formation.

Control of Reaction Selectivity and Byproduct Formation

Controlling the regioselectivity (the ratio of ortho, meta, and para isomers) and minimizing byproduct formation are key challenges in the synthesis of this compound.

Regioselectivity: The chlorine atom in chlorobenzene directs incoming electrophiles to the ortho and para positions. quora.com The para isomer is often the major product due to reduced steric hindrance. stackexchange.com However, the ortho-to-para ratio can be influenced by the catalyst and reaction conditions. For instance, bulky catalysts may favor the formation of the para isomer.

Byproduct Formation: The primary byproduct in this reaction is often the para isomer, 1-benzyl-4-chlorobenzene. Another significant issue is polyalkylation, as the benzylated product is more reactive than the starting chlorobenzene. quora.com This can be mitigated by using a large excess of chlorobenzene. Dibenzyl ether can also form as a byproduct, particularly when using benzyl alcohol as the benzylating agent. Impurities in the starting materials, such as benzaldehyde (B42025) or other chloro-derivatives of toluene in benzyl chloride, can also lead to the formation of undesired byproducts. libretexts.org

Innovations in Green Chemistry Synthesis of Benzylated Chlorobenzenes

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods.

Solvent-Free Reaction Environments

Conducting reactions without a solvent offers several green chemistry benefits, including reduced waste, lower costs, and simplified purification processes. The use of solid acid catalysts like K₂FeZrP₃O₁₂ has proven effective for the benzylation of chlorobenzene under solvent-free conditions, providing high yields in short reaction times. uaic.roresearchgate.net This approach represents a significant advancement towards a more sustainable synthesis of benzylated chlorobenzenes.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained traction as a method to accelerate reaction rates and improve yields. sci-hub.se The application of microwave irradiation in Friedel-Crafts reactions can lead to significantly shorter reaction times compared to conventional heating methods. While specific studies on the microwave-assisted synthesis of this compound are limited, the successful application of this technology to related Friedel-Crafts alkylations and acylations suggests its potential for this transformation. sci-hub.senih.gov The use of solid-supported catalysts in conjunction with microwave irradiation is a particularly promising green approach. sci-hub.se

Exploration of Environmentally Benign Catalysts

The traditional synthesis of this compound via Friedel-Crafts alkylation often employs stoichiometric amounts of Lewis acids like AlCl₃ or FeCl₃, which are associated with environmental and operational drawbacks, including catalyst waste, corrosion, and difficult separation. askiitians.comvedantu.com In response, significant research has focused on developing more sustainable and environmentally benign catalytic systems. These green alternatives aim to replace homogeneous catalysts with solid acid catalysts and ionic liquids, offering advantages such as reusability, reduced waste, and milder reaction conditions. chemijournal.comresearchgate.net

Solid acid catalysts, particularly zeolites and sulfated metal oxides, have emerged as promising heterogeneous catalysts for the benzylation of aromatics. chemijournal.com Zeolites, with their well-defined pore structures and strong acidic sites, can facilitate Friedel-Crafts reactions with high selectivity. For instance, M(IV) Phosphotungstates and 12-Tungstophosphoric acid supported on metal oxides like ZrO₂, TiO₂, and SnO₂ have been successfully used for the benzylation of toluene with benzyl chloride under solvent-free conditions, demonstrating high conversion rates and product selectivity. chemijournal.com These catalysts can be regenerated and reused multiple times without a significant loss of activity. chemijournal.com

Ionic liquids (ILs) represent another class of green catalysts and solvents for Friedel-Crafts reactions. beilstein-journals.orgresearchgate.net Their negligible vapor pressure, thermal stability, and tunable acidity make them attractive alternatives to volatile organic solvents and traditional Lewis acids. beilstein-journals.org For example, metal-based methylimidazolium ionic liquids have been shown to be efficient catalysts for the alkylation of chlorobenzene. rsc.org The catalytic activity can be tuned by altering the metal chloride component, with AlCl₃-based ionic liquids showing enhanced Lewis acidity that promotes the reaction. rsc.org Studies on the alkylation of benzene with long-chain olefins using [bmim]Cl/[FeCl₃] ionic liquids have reported high olefin conversion and selectivity to the desired monoalkylated product under mild conditions. researchgate.net

The table below summarizes findings from studies on environmentally benign catalysts for Friedel-Crafts benzylation of aromatic compounds, which are analogous to the synthesis of this compound.

Table 1: Performance of Environmentally Benign Catalysts in Friedel-Crafts Benzylation

| Catalyst | Reactants | Reaction Conditions | Conversion (%) | Selectivity (%) | Source |

|---|---|---|---|---|---|

| ZrPW | Toluene, Benzyl chloride | 130 °C, 5 h, solvent-free | High | p-benzyl toluene | chemijournal.com |

| 12-TPA/ZrO₂ | Toluene, Benzyl chloride | 130 °C, 5 h, solvent-free | High | p-benzyl toluene | chemijournal.com |

| [bmim]Cl/[FeCl₃] | Benzene, 1-Octadecene | 30 °C, Benzene/Olefin ratio 10:1 | 100 | >98 (monoalkylbenzene) | researchgate.net |

| AlCl₃-based IL | Chlorobenzene, Thionyl chloride | Optimized conditions | 45.3 (of chlorobenzene) | 31.9 (4,4'-dichlorodiphenyl sulfoxide) | rsc.org |

Advanced Synthetic Strategies for this compound Derivatives

Nucleophilic Substitution Pathways for Halogenated Benzyl Aromatics

The chloro-substituent on the aromatic ring of this compound and its derivatives can undergo nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. However, aryl halides like chlorobenzene are generally unreactive towards nucleophiles under standard conditions. ck12.orgvedantu.com This low reactivity is attributed to the partial double bond character of the C-Cl bond due to resonance with the benzene ring and the high energy of the phenyl cation intermediate that would be formed in an SN1-type mechanism. ck12.orgaskiitians.com

To facilitate nucleophilic substitution, harsh reaction conditions such as high temperatures and pressures are often required. libretexts.org For instance, the conversion of chlorobenzene to phenol (B47542) (the Dow process) requires heating with aqueous sodium hydroxide (B78521) at 350°C under 300 atmospheres of pressure. ck12.org

The reactivity of the aryl chloride can be significantly enhanced by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the chlorine atom. ck12.orglibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism of the SNAr reaction, thereby lowering the activation energy. libretexts.org For example, p-nitrochlorobenzene can be hydrolyzed to p-nitrophenol with aqueous NaOH at a much lower temperature (around 160-170°C) compared to unsubstituted chlorobenzene. ck12.org

In the context of this compound derivatives, the introduction of an EWG onto the chlorobenzene ring would be a key strategy to enable nucleophilic substitution. The benzyl group itself is generally considered to be weakly electron-donating or neutral and would not significantly activate the ring towards nucleophilic attack. Therefore, derivatization strategies would likely involve initial functionalization of the aromatic ring (e.g., nitration) to install an activating group, followed by the desired nucleophilic substitution. Primary and secondary benzylic halides are known to undergo SN1 and SN2 reactions readily due to the resonance stabilization of the resulting carbocation or the accessibility of the benzylic carbon. chemistry.coach

The following table presents data on nucleophilic substitution reactions of various chlorobenzene derivatives, illustrating the effect of activating groups and reaction conditions.

Table 2: Nucleophilic Aromatic Substitution of Chlorobenzene Derivatives

| Substrate | Nucleophile/Reagents | Conditions | Product | Key Finding | Source |

|---|---|---|---|---|---|

| Chlorobenzene | aq. NaOH | 350 °C, 300 atm | Phenol | Harsh conditions required for unsubstituted chlorobenzene. | ck12.org |

| p-Nitrochlorobenzene | aq. NaOH, then H⁺ | 423 K (150 °C) | p-Nitrophenol | The -NO₂ group activates the ring, allowing for milder conditions. | ck12.org |

| Chlorobenzene | Fused NaOH | High Temperature | Phenol | Demonstrates the need for forcing conditions. | vedantu.com |

| Chlorobenzene | NaNH₂ | Liquid NH₃ | Aniline | A strong nucleophile can effect substitution. | vedantu.com |

Oxidative and Reductive Transformation Methods

The this compound scaffold possesses two primary sites for oxidative and reductive transformations: the benzylic methylene (B1212753) bridge and the chloro-substituent on the aromatic ring.

Oxidative Transformations:

The benzylic C-H bonds of the methylene group in diarylmethanes are susceptible to oxidation. nih.gov This transformation is a valuable method for the synthesis of diaryl ketones. nih.gov While traditional methods often use strong oxidizing agents like KMnO₄, recent research has focused on more environmentally friendly approaches using molecular oxygen (O₂) as the oxidant. nih.gov For example, a metal-free protocol using silylamides [MN(SiMe₃)₂, where M = K, Na, or Li] as promoters can efficiently oxidize a variety of diarylmethanes to their corresponding ketones in good to excellent yields under an oxygen atmosphere. nih.gov This method is compatible with various functional groups, offering a green and efficient synthetic route. nih.gov Applying such a method to this compound would yield 2-chlorobenzophenone.

Reductive Transformations:

The chloro group on the aromatic ring can be removed through reductive dehalogenation, also known as hydrodechlorination (HDC). This process typically involves a catalyst and a hydrogen source to replace the halogen atom with a hydrogen atom. Catalytic hydrodechlorination is a promising technology for the remediation of chlorinated organic compounds. mdpi.com Palladium (Pd) and platinum (Pt) catalysts, often supported on carbon (e.g., Pd/C), are highly effective for this transformation. core.ac.ukresearchgate.net The reaction can be carried out under multiphase conditions, for example, using a two-phase system of an apolar organic solvent and aqueous KOH with a Pd/C catalyst and H₂ gas. core.ac.uk

The reduction of halogenated benzylic alcohols has been studied, where both dehalogenation and reduction of the alcohol can occur. core.ac.uk The selectivity between dehalogenation and debenzylation can be controlled by adjusting the pH of the reaction medium. researchgate.net For instance, in the reduction of 4-chloro-N,N-dibenzylaniline, basic conditions favor dechlorination, while acidic conditions promote debenzylation. researchgate.net Catalytic reductive homocoupling of benzyl chlorides has also been demonstrated using zirconocene (B1252598) and photoredox catalysis, which proceeds via a radical mechanism to form bibenzyl derivatives. chemrxiv.org

The table below provides examples of oxidative and reductive transformations relevant to this compound derivatives.

Table 3: Oxidative and Reductive Transformations of Related Compounds

| Transformation | Substrate | Reagents/Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Oxidation | Diphenylmethane (B89790) | KN(SiMe₃)₂, O₂ | THF, rt, 12 h | Benzophenone (B1666685) | 98 | nih.gov |

| Oxidation | 4-Methyldiphenylmethane | KN(SiMe₃)₂, O₂ | THF, rt, 12 h | 4-Methylbenzophenone | 96 | nih.gov |

| Reduction (Dehalogenation) | 4-Chloropropiophenone | 5% Pd/C, H₂, Aliquat 336 | Isooctane/aq. KOH, 50 °C | Propiophenone | >95 | core.ac.uk |

| Reduction (Dehalogenation) | 1-(4-Chlorophenyl)-1-propanol | 5% Pd/C, H₂ | Ethanol, 50 °C | Propylbenzene | 96 | core.ac.uk |

| Reduction (Dehalogenation) | Benzyl chloride | H₃PO₃/I₂ | Benzene, 120 °C | Toluene | 76 | rsc.org |

Elucidation of Reaction Mechanisms and Reactivity

Mechanistic Pathways of Electrophilic Aromatic Substitution on the Chlorobenzene (B131634) Ring in 1-Benzyl-2-chlorobenzene Formation

The mechanism proceeds in two primary steps. msu.edumasterorganicchemistry.commsu.edu The first, and rate-determining, step is the attack of the electron-rich aromatic ring (chlorobenzene) on the electrophile, which is typically a carbocation. masterorganicchemistry.commsu.edu This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com In the second, faster step, a weak base (often the halide anion complexed with the Lewis acid) removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the ring's aromaticity and yielding the final substituted product. msu.edumasterorganicchemistry.com

Role of Benzyl (B1604629) Carbocation Intermediates

In the Friedel-Crafts alkylation leading to this compound, the key electrophile is the benzyl carbocation. This intermediate is generated through the interaction of the benzyl halide (e.g., benzyl chloride) with the Lewis acid catalyst. vedantu.com The Lewis acid abstracts the halide ion, forming a highly reactive carbocation. vedantu.comlibretexts.org

The benzyl carbocation is relatively stable compared to simple alkyl carbocations due to resonance. The positive charge on the benzylic carbon can be delocalized into the adjacent benzene (B151609) ring, spreading the charge over several carbon atoms. quora.com This enhanced stability facilitates its formation and reduces the likelihood of rearrangements, which are a common complication in Friedel-Crafts alkylations with longer-chain alkyl halides. libretexts.orgquora.com Once formed, the electron-deficient benzyl carbocation is readily attacked by the nucleophilic π-electron system of the chlorobenzene ring to form the C-C bond, leading to the arenium ion intermediate. libretexts.orgquora.com

Influence of the Chlorine Substituent on Aromatic Reactivity and Orientation

Inductive Effect (-I): Due to its high electronegativity, chlorine pulls electron density away from the benzene ring through the sigma bond, which deactivates the ring towards electrophilic attack, making it less reactive than benzene itself. vedantu.comstackexchange.com

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the benzene ring. gauthmath.comquora.com This donation of electron density increases the electron density at the ortho and para positions relative to the meta position. quora.comgauthmath.com

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence | Example |

|---|---|---|---|---|---|

| -Cl | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para | Chlorobenzene |

| -NO₂ | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta | Nitrobenzene |

| -CH₃ | +I (Donating) | (Hyperconjugation) | Activating | Ortho, Para | Toluene (B28343) |

| -OH | -I (Withdrawing) | +R (Strongly Donating) | Strongly Activating | Ortho, Para | Phenol (B47542) |

Mechanisms of Nucleophilic Substitution at the Chlorinated Position of this compound

Aryl halides like this compound are generally unreactive towards nucleophilic substitution reactions under standard conditions that are effective for alkyl halides. libretexts.orgquora.comquora.com This low reactivity is attributed to several factors, including the strength of the C-Cl bond which has partial double bond character due to resonance, and the electronic repulsion between the electron-rich nucleophile and the π-system of the aromatic ring. quora.comck12.org However, under specific and often harsh conditions, substitution can occur through distinct mechanistic pathways.

Direct Displacement Pathways

The direct displacement of the chloride ion by a nucleophile can theoretically occur via an addition-elimination mechanism, also known as the SNAr pathway. This mechanism is distinct from the SN1 and SN2 reactions common for alkyl halides. libretexts.org The SNAr reaction involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The formation of this intermediate temporarily disrupts the aromaticity of the ring. libretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. msu.edulibretexts.org

This pathway is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) at the ortho and/or para positions to the leaving group. libretexts.orglibretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. Since this compound lacks such activating groups, the SNAr mechanism is highly unfavorable under normal conditions.

Considerations of Benzyne (B1209423) Intermediate Pathways in Halobenzene Analogues

Under conditions of high temperature or in the presence of a very strong base, such as sodium amide (NaNH₂), nucleophilic substitution on unactivated aryl halides can proceed through an elimination-addition mechanism involving a highly reactive benzyne intermediate. unacademy.comyoutube.comlibretexts.org

The mechanism for a halobenzene analogue proceeds as follows:

Elimination: The strong base abstracts a proton from the carbon atom adjacent (ortho) to the one bearing the halogen. This is followed by the elimination of the halide ion, resulting in the formation of a triple bond within the benzene ring, creating the benzyne intermediate. youtube.commasterorganicchemistry.com This intermediate is highly strained and therefore very reactive. unacademy.com

Addition: The nucleophile then attacks one of the two carbons of the triple bond, followed by protonation (typically from the solvent, like ammonia) to yield the final substitution product. youtube.comyoutube.com

An important feature of the benzyne mechanism is that it can lead to a mixture of products where the incoming nucleophile may be bonded to the carbon that originally held the leaving group or to the adjacent carbon. libretexts.orgmasterorganicchemistry.com While this mechanism is well-established for simple halobenzenes, its application to a more complex molecule like this compound would require similarly forcing conditions. unacademy.com

Oxidative Transformations of the Benzyl Moiety within this compound

The benzyl group in this compound contains a methylene (B1212753) (-CH₂-) bridge that is particularly susceptible to oxidation. The C-H bonds at this benzylic position are weaker than typical aliphatic C-H bonds because the radical or ionic intermediates formed upon their cleavage are stabilized by the adjacent aromatic rings. nih.gov This enhanced reactivity allows for the selective oxidation of the methylene group to a carbonyl group (C=O), transforming the diarylmethane structure into a benzophenone (B1666685) derivative. pharmacyfreak.comnih.gov

This transformation can be achieved using a variety of strong oxidizing agents. libretexts.org The reaction requires at least one hydrogen atom on the benzylic carbon; if this position were fully substituted, the oxidation would not occur under these conditions. libretexts.org Common laboratory reagents for this purpose include hot, acidic, or alkaline solutions of potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.org More modern and selective methods may also employ other reagents under milder conditions. mdpi.com For instance, metal-free oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been shown to be effective for the oxidation of various diarylmethanes. mdpi.com

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium permanganate (KMnO₄) | Hot, acidic or basic solution | Carbonyl (ketone) or Carboxylic acid |

| Chromic acid (H₂CrO₄) | Acidic solution | Carbonyl (ketone) |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Metal-free, often milder conditions | Carbonyl (ketone) |

| Molecular Oxygen (O₂) | With catalyst, industrial applications | Carbonyl (ketone) |

Catalytic Reaction Mechanism Studies Involving Chlorinated Benzyl Aromatics

The study of catalytic reaction mechanisms involving chlorinated benzyl aromatics, such as this compound, is crucial for optimizing existing synthetic methodologies and developing novel catalytic transformations. These reactions often proceed through complex catalytic cycles involving various intermediate species. Understanding the intricacies of these cycles and the roles of the reactants is paramount for controlling reaction outcomes and improving catalyst efficiency.

Catalytic cycles for reactions involving chlorinated benzyl aromatics typically involve a sequence of elementary steps, including oxidative addition, transmetalation (in the case of cross-coupling reactions), migratory insertion, and reductive elimination. wikipedia.org Transition metals, particularly palladium and rhodium, are frequently employed as catalysts in these transformations.

A common initiating step in many catalytic cycles is the oxidative addition of the aryl or benzyl chloride to a low-valent metal center (e.g., Pd(0) or Rh(I)). uwindsor.caacs.org This step involves the cleavage of the carbon-chlorine bond and the formation of two new bonds between the metal and the organic fragments, resulting in an increase in the metal's oxidation state and coordination number. wikipedia.org For instance, the oxidative addition of chlorobenzene to a palladium(0) complex is a key step in numerous cross-coupling reactions. uwindsor.caacs.org The nature of the ligands on the metal center can significantly influence the feasibility and kinetics of this step. uwindsor.ca

Following oxidative addition, the resulting organometallic intermediate can undergo various transformations. In cross-coupling reactions, such as Suzuki or Negishi couplings, a transmetalation step with an organometallic reagent introduces a second organic group to the metal center. researchgate.net For reactions involving alkenes or alkynes, migratory insertion of the unsaturated moiety into a metal-carbon bond can occur.

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the energetics of these elementary steps and the structures of the proposed intermediates. uwindsor.caresearchgate.net For example, DFT studies have been used to investigate the oxidative addition of chlorobenzene to palladium complexes, providing insights into the transition state geometries and activation energies. uwindsor.ca

Table 1: Key Elementary Steps in Catalytic Cycles Involving Chlorinated Benzyl Aromatics

| Step | Description | Example Metal Center |

| Oxidative Addition | Cleavage of the C-Cl bond and formation of metal-carbon and metal-chlorine bonds. | Pd(0), Rh(I) |

| Transmetalation | Transfer of an organic group from a main group organometallic reagent to the transition metal center. | Pd(II) |

| Migratory Insertion | Insertion of an unsaturated molecule (e.g., alkene, alkyne) into a metal-carbon bond. | Pd(II), Rh(III) |

| Reductive Elimination | Formation of a new C-C or C-heteroatom bond from two ligands on the metal center, with reduction of the metal's oxidation state. | Pd(II), Rh(III) |

Chlorobenzene, a key structural component of this compound, can play a multifaceted role in catalytic reactions. Beyond its function as a substrate or a component of a larger molecule, it can also act as a solvent and, more interestingly, as an oxidant in certain catalytic processes. nih.gov

The ability of chlorobenzene to act as an oxidant is particularly noteworthy in palladium-catalyzed C-H activation reactions. nih.gov In these processes, a high-valent palladium species, typically Pd(II) or Pd(IV), is often required to facilitate the C-H bond cleavage. In the absence of an external metallic oxidant, chlorobenzene can serve this role. The catalytic cycle in such reactions involves the oxidative addition of chlorobenzene to a Pd(0) species, generating a Pd(II) intermediate. This Pd(II) species can then participate in the C-H activation step. The subsequent reductive elimination of biphenyl (B1667301) or other coupling products regenerates the active catalyst.

A recent study demonstrated a palladium-catalyzed C-H cyclization of benzoic acids where chlorobenzene served a dual role as both the solvent and the oxidant, leading to the synthesis of phthalides. nih.gov This approach avoids the need for potentially toxic and hazardous metallic oxidants. The key to this process is the ability of chlorobenzene to enhance the oxidation of the transition metal through oxidative addition. nih.gov

Furthermore, in the context of catalytic oxidation for environmental remediation, chlorobenzene is a target compound for destruction. mdpi.comnih.govmdpi.com In these reactions, catalysts are designed to facilitate the oxidation of chlorobenzene into less harmful substances like CO2, H2O, and HCl. mdpi.com The mechanism of catalytic oxidation often follows the Mars-van Krevelen model, where the chlorinated organic compound is oxidized by lattice oxygen from the metal oxide catalyst, which is subsequently re-oxidized by gaseous oxygen. mdpi.com

Table 2: Dual Roles of Chlorobenzene in Catalytic Reactions

| Role | Description | Catalytic Process Example |

| Reactant/Substrate | The molecule undergoing transformation. | Suzuki coupling, Heck reaction |

| Solvent | The medium in which the reaction is conducted. | Various transition-metal catalyzed reactions |

| Oxidant | Accepts electrons to facilitate the oxidation of the catalyst. | Palladium-catalyzed C-H activation/cyclization |

| Target Pollutant | The compound to be degraded. | Catalytic oxidation for environmental remediation |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications for 1-Benzyl-2-chlorobenzene Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. A DFT study on this compound would provide fundamental information about its stability and reactivity. However, specific DFT calculations for this compound have not been reported.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. Reactivity descriptors such as electronegativity, chemical hardness, and softness, which are derived from HOMO and LUMO energies, could quantify the molecule's reactivity. Without dedicated computational studies, the specific energy values and the spatial distribution of these orbitals for this compound remain unknown.

Table 1: Hypothetical Reactivity Descriptors for this compound (Data Not Available) This table is for illustrative purposes only. No published data exists for these values.

| Parameter | Formula | Calculated Value |

|---|---|---|

| HOMO Energy (EHOMO) | - | Not Available |

| LUMO Energy (ELUMO) | - | Not Available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Not Available |

| Ionization Potential (I) | -EHOMO | Not Available |

| Electron Affinity (A) | -ELUMO | Not Available |

| Hardness (η) | (I - A) / 2 | Not Available |

| Softness (S) | 1 / (2η) | Not Available |

Prediction of Electronic Effects and Charge Distribution

DFT calculations can also predict the distribution of electron density within the this compound molecule. This would reveal the electronic effects of the benzyl (B1604629) and chloro substituents on the aromatic ring. A Molecular Electrostatic Potential (MEP) map would visualize the electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. Atomic charge calculations (e.g., Mulliken or Natural Bond Orbital charges) would quantify the partial charges on each atom. This information is critical for understanding intermolecular interactions, but specific calculations for this compound are absent from the literature.

Spectroscopic Parameter Prediction and Correlation for Chlorinated Benzyl Aromatics

Computational methods are frequently used to predict spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These theoretical predictions are invaluable for interpreting experimental data. While general studies on chlorinated aromatic compounds exist, specific predicted spectroscopic parameters for this compound are not available. Such a study would help in the structural confirmation and analysis of this and related compounds.

Potential Energy Surface Analysis of Reaction Pathways

Potential Energy Surface (PES) analysis is a computational technique used to map the energy of a system as a function of its geometry. For this compound, this could be used to study reaction mechanisms, such as nucleophilic substitution or bond dissociation. By locating transition states and calculating activation energy barriers, chemists can understand the feasibility and kinetics of different chemical reactions. There are currently no published PES analyses for reaction pathways involving this compound.

Electron Localization Function (ELF) Studies for Chemical Bonding and Reactivity Assessment

The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. An ELF analysis of this compound would provide a detailed picture of its chemical bonding, clearly showing the C-C, C-H, C-Cl, and aromatic bonds. It offers a powerful visual tool for assessing the nature of chemical bonds and understanding reactivity based on electron pair distribution. To date, no ELF studies specifically targeting this compound have been published.

Advanced Analytical Methodologies for Characterization and Process Monitoring

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 1-Benzyl-2-chlorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for elucidating the precise structure of this compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzylic protons and the aromatic protons. The two benzylic protons (CH₂) are chemically equivalent and should appear as a singlet, typically in the range of 4.0-4.5 ppm. The protons on the two aromatic rings would produce a complex series of multiplets in the aromatic region (approximately 7.0-7.5 ppm) docbrown.info. Due to the close chemical shifts and spin-spin coupling between adjacent protons on the rings, these signals often overlap to form a complex multiplet, especially at lower field strengths reddit.com.

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. It would distinguish between the benzylic carbon, the chlorinated aromatic carbon, the benzyl-substituted aromatic carbon, and the other aromatic carbons.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups within the this compound molecule based on the absorption of infrared radiation at specific wavenumbers. The spectrum is characterized by several key absorption bands. docbrown.info

| Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** | Notes |

| Aromatic C-H Stretch | 3030 - 3100 | Weak to medium intensity, characteristic of C-H bonds on a benzene (B151609) ring. libretexts.org |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium intensity, corresponding to the benzylic (CH₂) group. libretexts.org |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple medium to strong bands resulting from the vibrations of the benzene rings. theaic.org |

| C-Cl Stretch | 800 - 550 | This absorption is in the fingerprint region and confirms the presence of the chloro-substituent. docbrown.infotheaic.org |

| C-H Out-of-Plane Bend | 650 - 1000 | The pattern of these bands can provide information about the substitution pattern of the aromatic rings. libretexts.org |

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for both identification and quantification.

The electron ionization (EI) mass spectrum of this compound would exhibit a characteristic molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M+2) at m/z 202 and 204, with a relative intensity ratio of about 3:1. docbrown.infoyoutube.com Fragmentation of the molecular ion provides further structural confirmation.

| Ion | Predicted m/z | Formation Mechanism |

| [C₁₃H₁₁³⁵Cl]⁺ | 202 | Molecular ion (M⁺) |

| [C₁₃H₁₁³⁷Cl]⁺ | 204 | Molecular ion isotope peak (M+2) |

| [C₇H₇]⁺ | 91 | Loss of the chlorophenyl radical (•C₆H₄Cl); this tropylium (B1234903) ion is often the base peak for benzyl (B1604629) compounds. |

| [C₆H₅]⁺ | 77 | Loss of the chlorobenzyl radical (•C₇H₆Cl). docbrown.info |

| [C₁₃H₁₀Cl]⁺ | 201 | Loss of a hydrogen atom from the molecular ion. |

Data is predicted based on known fragmentation patterns of related compounds.

Chromatographic Separation and Quantification Methods (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or byproducts, and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is highly suitable for the analysis of volatile and thermally stable compounds like this compound. shimadzu.com The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The mass spectrometer serves as a highly specific detector.

| Parameter | Typical Conditions |

| Column | Capillary column, e.g., DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness). mdpi.com |

| Carrier Gas | Helium or Hydrogen. |

| Injector Temperature | 250 - 280 °C. |

| Oven Program | A temperature gradient, for example, starting at 60°C and ramping up to 280°C to ensure separation from other components. researchgate.net |

| Detector | Mass Spectrometer (operating in EI mode). |

High-Performance Liquid Chromatography (HPLC) HPLC is another powerful technique for the separation and quantification of this compound, particularly in industrial quality control laboratories. oup.com A reversed-phase method is commonly employed.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). jocpr.com |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile) and water, often run in an isocratic or gradient mode. sielc.com |

| Flow Rate | 1.0 mL/min. sielc.com |

| Column Temperature | Ambient or controlled (e.g., 25°C). jocpr.com |

| Detector | UV detector, monitoring at a wavelength where the aromatic rings show strong absorbance (e.g., 210-220 nm). jocpr.comsielc.com |

X-ray Crystallography for Structural Elucidation of Related Derivatives

For instance, the crystal structure of a related compound, 1-benzyloxy-4-chlorobenzene, has been elucidated. nih.gov Such studies reveal critical structural details; in this case, the two benzene rings were found to be nearly coplanar, and the crystal structure was stabilized by weak C—H···π interactions. nih.gov Similarly, the structure of 4-chlorobenzyl chloride has been determined, showing a planar chlorobenzene (B131634) ring with the CH₂–Cl bond nearly orthogonal to it. mdpi.com This data from related molecules provides a reliable model for the expected molecular geometry of this compound.

| Crystal Data for 1-Benzyloxy-4-chlorobenzene nih.gov | |

| Chemical Formula | C₁₃H₁₁ClO |

| Molecular Weight | 218.67 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | a = 11.485 Å, b = 13.033 Å, c = 7.3333 Å |

| Volume | 1097.7 ų |

Method Validation Protocols for Analytical Reliability (Selectivity, Linearity, Limits of Detection/Quantification, Precision, Accuracy)

To ensure that an analytical method for this compound is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). fda.govjneonatalsurg.com

Selectivity/Specificity: This ensures that the analytical signal is unequivocally from this compound and not from any other components in the sample matrix, such as impurities or degradation products. This is often demonstrated by analyzing a placebo or blank matrix and showing no interfering peaks at the retention time of the analyte. scholarsresearchlibrary.com

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis of the peak area versus concentration. A correlation coefficient (R²) greater than 0.999 is typically desired. mdpi.comjocpr.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. scielo.br These are crucial for analyzing trace impurities. For example, in an HPLC method for benzyl chloride, LOD and LOQ were found to be 3 ppm and 10 ppm, respectively. jocpr.com

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day). An RSD of less than 2% is often required. jneonatalsurg.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of pure this compound is added (spiked) into a blank matrix and the percentage of the analyte recovered by the method is calculated. Recovery values are typically expected to be within 98.0% to 102.0%. jocpr.comjneonatalsurg.com

In-Process Monitoring Techniques for Synthetic Reactions (e.g., Thin-Layer Chromatography)

In-process monitoring is vital for tracking the progress of a chemical reaction, such as the synthesis of this compound. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used for this purpose. rsc.org

To monitor a reaction, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials. The plate is then developed in a chamber containing an appropriate mobile phase (a solvent or mixture of solvents). The components of the mixture travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases.

The progress of the reaction is observed by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, this compound. Since the compound contains aromatic rings, the spots can be easily visualized under a UV lamp (at 254 nm). The relative position of each spot is described by its retention factor (Rf), which can be used to help identify the components. By running TLC at different time intervals, the point of reaction completion can be determined.

Applications As a Key Synthetic Intermediate in Chemical Manufacturing

Precursor in Complex Aromatic Compound Synthesis

The strategic placement of the benzyl (B1604629) group and the chlorine atom makes 1-Benzyl-2-chlorobenzene a well-suited precursor for building polycyclic aromatic and heterocyclic systems. Its role as a defined intermediate has been documented in multi-step synthetic pathways targeting complex organic molecules. For instance, it has been utilized as a key building block in the synthesis of advanced intermediates for potential therapeutic agents. doi.org In one such pathway, this compound itself is first synthesized and then undergoes further reactions to construct a more intricate molecular scaffold. doi.org

The structure of this compound is particularly amenable to intramolecular cyclization reactions, a powerful strategy in organic synthesis for creating fused ring systems. By transforming the benzyl group or the adjacent C-H bond into a suitable nucleophile or electrophile, a ring-closing reaction can be initiated with the chlorinated aromatic ring. This approach is a known method for producing phenanthridines and related nitrogen-containing heterocycles, which are scaffolds of interest in medicinal chemistry. google.com While specific examples detailing the direct cyclization of this compound are specialized, the general strategy is well-established for similar ortho-substituted diphenylmethane (B89790) structures, highlighting its potential in this area.

Role in the Production of Specialty Chemicals and Advanced Materials

The utility of this compound extends to the synthesis of specialty chemicals, which are high-value compounds produced in lower volumes for specific applications. Its documented use as an intermediate in the pathway toward complex organic molecules, such as inhibitors for biologically relevant enzymes, underscores its importance in fine chemical synthesis. doi.org

The unique ortho-chlorobenzylphenyl moiety provided by this compound can be incorporated into larger molecules to fine-tune their steric and electronic properties. This is a crucial aspect in the design of advanced materials, where precise control over molecular architecture dictates the final properties of the material. The compound serves as a foundational scaffold that can be elaborated upon to create bespoke molecules for research and development in materials science and pharmaceuticals.

Industrial Chemical Feedstock Applications

As an industrial chemical feedstock, this compound functions as a bifunctional building block. It combines the reactivity of both chlorobenzene (B131634) and toluene-like (benzyl) structures within a single molecule. The synthesis of this compound itself can be achieved via methods such as the Friedel-Crafts benzylation of chlorobenzene, which attaches the benzyl group to the chlorinated ring. researchgate.net Once formed, it can be supplied as a feedstock for processes that require the introduction of the 2-chlorobenzylphenyl group.

The primary value of this compound as a feedstock lies in its capacity to generate a variety of substituted aromatic derivatives. The chlorine atom on the aromatic ring is a versatile functional group that serves as a handle for further chemical modification. It can be replaced or coupled with other molecular fragments through a range of well-established reactions.

This functionality is particularly important for creating derivatives used in sectors such as pharmaceuticals, agrochemicals, and electronics, where substituted bi-aryl and related structures are common motifs. The chlorine atom can be subjected to nucleophilic aromatic substitution or, more commonly, participate in transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the chlorinated position, leading to a diverse array of complex derivatives.

Below is an interactive data table summarizing the potential synthetic transformations of this compound to form various aromatic derivatives.

| Reaction Type | Reagent/Catalyst | Resulting Functional Group | Potential Derivative Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl | Substituted terphenyls |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Alkenyl, Aryl | Substituted diphenylmethanes |

| Hiyama Coupling | Organosilane, Pd catalyst | Alkyl, Alkenyl | Substituted diphenylmethanes |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino (-NR₂) | N-Aryl diphenylmethane amines |

| Nucleophilic Aromatic Substitution | Alkoxide, Strong Base | Alkoxy (-OR) | Alkoxy-substituted diphenylmethanes |

| Cyanation | Cyanide salt, Ni/Pd catalyst | Cyano (-CN) | Cyano-substituted diphenylmethanes |

These transformations enable chemists to leverage this compound as a starting point to access a wide range of more complex molecules, making it a versatile intermediate in the broader chemical manufacturing landscape.

Environmental Transformation and Degradation Pathways of Chlorinated Benzyl Aromatics

Abiotic Degradation Processes in Environmental Compartments

The transformation of 1-Benzyl-2-chlorobenzene in the environment, independent of biological activity, is primarily driven by atmospheric and photochemical reactions, as well as physical transport processes like volatilization. While direct research on this compound is limited, the behavior of related compounds, such as chlorobenzene (B131634), provides valuable insights into its likely abiotic fate.

Atmospheric Reactions with Hydroxyl Radicals

In the atmosphere, the primary degradation pathway for many organic compounds, including chlorinated aromatics, is through reaction with hydroxyl radicals (•OH). These highly reactive radicals are often referred to as the "detergent" of the troposphere, initiating the oxidation of a wide range of pollutants.

The reaction of hydroxyl radicals with aromatic compounds can proceed via two main mechanisms: addition to the aromatic ring or abstraction of a hydrogen atom from an alkyl substituent. For this compound, both pathways are plausible. The addition of a hydroxyl radical to the chlorinated benzene (B151609) ring would lead to the formation of a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, potentially leading to ring cleavage and the formation of smaller, oxygenated products.

Alternatively, the hydroxyl radical can abstract a hydrogen atom from the benzylic methylene (B1212753) group (-CH2-). This would result in the formation of a benzyl-type radical, which is stabilized by resonance with the adjacent benzene ring. This radical can then react with molecular oxygen, initiating a series of reactions that can lead to the formation of benzaldehyde (B42025), benzoic acid, and other oxygenated derivatives.

Table 1: Atmospheric Reaction Mechanisms of Aromatic Compounds with Hydroxyl Radicals (Illustrative)

| Reaction Type | Reactant | Intermediate | Potential Products |

| OH Addition | Aromatic Ring | Hydroxycyclohexadienyl Radical | Phenols, Ring Cleavage Products |

| H-Abstraction | Benzylic -CH2- | Benzyl-type Radical | Benzaldehyde, Benzoic Acid |

This table illustrates the general reaction pathways for aromatic compounds and is not based on specific experimental data for this compound.

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, involves the breakdown of a molecule by the absorption of light energy. For chlorinated aromatic compounds, direct photolysis can occur, where the molecule itself absorbs ultraviolet (UV) radiation, leading to the cleavage of the carbon-chlorine bond. This process can result in the formation of a phenyl radical and a chlorine radical. The phenyl radical can then undergo a variety of reactions, including abstraction of hydrogen from other molecules or reaction with oxygen.

Indirect photolysis is another important pathway, where other substances in the environment, known as photosensitizers, absorb light and then transfer the energy to the target compound, causing its degradation. Additionally, photochemically generated reactive species, such as hydroxyl radicals and ozone, can contribute significantly to the degradation of this compound in aquatic and atmospheric environments.

Studies on the photochemical degradation of chlorobenzene have shown that the process is influenced by factors such as the presence of photosensitizers and the wavelength of light. While specific quantum yields and degradation rates for this compound are not available, it is expected to undergo photochemical degradation, particularly in sunlit surface waters and in the atmosphere.

Volatilization Dynamics

Volatilization is a key physical process that governs the distribution of semi-volatile organic compounds like this compound between soil, water, and the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. A higher Henry's Law constant indicates a greater tendency for the compound to partition from the aqueous phase to the gas phase.

The rate of volatilization is influenced by various environmental factors, including temperature, wind speed, water turbulence, and the properties of the soil or sediment.

Table 2: Volatilization Potential of Chlorinated Benzenes (Based on Chlorobenzene Data)

| Compound | Henry's Law Constant (atm·m³/mol) | Volatilization Potential from Water |

| Chlorobenzene | 3.8 x 10⁻³ | Moderate to High |

Data presented is for Chlorobenzene and serves as an analogue for this compound.

Biotic Degradation by Microorganisms

The breakdown of this compound by microorganisms is a critical process in its ultimate removal from the environment. The complex structure of this molecule, with both a chlorinated aromatic ring and a benzyl (B1604629) group, presents a unique substrate for microbial metabolism.

Aerobic Degradation Mechanisms (e.g., Oxidative Dechlorination, Aromatic Ring Fission)

Under aerobic conditions, microorganisms have evolved sophisticated enzymatic machinery to degrade a wide range of aromatic compounds. The initial step in the aerobic biodegradation of chlorinated aromatics often involves the action of dioxygenase enzymes. nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol.

For this compound, a dioxygenase could attack the chlorinated benzene ring, initiating the degradation process. This would be followed by dehydrogenation to form a substituted catechol. The presence of the chlorine atom can influence the position of the enzymatic attack and the subsequent metabolic pathway.

Once a chlorocatechol intermediate is formed, two main pathways for aromatic ring fission are common: ortho-cleavage and meta-cleavage. In ortho-cleavage, the ring is broken between the two hydroxyl groups of the catechol, while in meta-cleavage, the bond adjacent to one of the hydroxyl groups is cleaved. The choice of pathway is determined by the specific enzymes present in the degrading microorganism.

Following ring fission, the resulting aliphatic intermediates are further metabolized through central metabolic pathways, ultimately leading to the production of carbon dioxide, water, and chloride ions (mineralization). The removal of the chlorine atom, a process known as dechlorination, can occur at different stages of the degradation pathway. In aerobic pathways, this is typically an oxidative process.

Research on the biodegradation of benzyl chloride has shown that some bacteria can dehalogenate the molecule before cleaving the aromatic ring. researchgate.net A similar initial dehalogenation step for this compound is a possibility, followed by the degradation of the resulting benzylbenzene.

Table 3: Key Enzymatic Steps in the Aerobic Degradation of Chlorinated Aromatics

| Enzymatic Step | Enzyme Class | Substrate | Product |

| Initial Oxidation | Dioxygenase | Aromatic Ring | cis-Dihydrodiol |

| Dehydrogenation | Dehydrogenase | cis-Dihydrodiol | Catechol |

| Ring Fission | Dioxygenase | Catechol | Aliphatic Acids |

This table outlines the general enzymatic steps involved in the degradation of chlorinated aromatic compounds.

Influence of Microbial Acclimation on Degradation Rates

The rate at which this compound is degraded in the environment is significantly influenced by the resident microbial communities. In environments with no prior exposure to this or similar compounds, degradation may be slow or non-existent. However, microbial populations can adapt or acclimate to the presence of new chemical stressors over time. epa.gov

This acclimation process can involve several mechanisms:

Induction of specific enzymes: Exposure to this compound can trigger the expression of genes encoding the enzymes necessary for its degradation.

Growth of specific degraders: Microorganisms that are able to utilize the compound as a source of carbon and energy will have a competitive advantage and their population will increase.

Genetic changes: Horizontal gene transfer can lead to the acquisition of degradation pathways from other microorganisms. Mutations can also lead to the evolution of enzymes with enhanced activity towards the new substrate.

Once a microbial community has become acclimated, the degradation of this compound can proceed much more rapidly. The lag phase, which is the initial period of slow degradation, is often significantly reduced or eliminated upon subsequent exposure to the compound. The rate of degradation is also influenced by environmental factors such as temperature, pH, nutrient availability, and the presence of other organic compounds which can sometimes enhance degradation through co-metabolism.

Table 4: Hypothetical Impact of Microbial Acclimation on Degradation Rate

| Condition | Lag Phase | Degradation Rate |

| Non-Acclimated Community | Long | Slow |

| Acclimated Community | Short or Absent | Fast |

This table illustrates the conceptual effect of microbial acclimation on the degradation of a xenobiotic compound.

Identification of Microbial Degradation Products

The microbial degradation of chlorinated benzyl aromatics is a critical pathway for their removal from the environment. Under aerobic conditions, bacteria and fungi can metabolize these compounds, often initiating the attack with oxygenase enzymes. microbe.comnih.gov This process typically leads to the formation of various intermediate products before eventual mineralization to carbon dioxide and chloride ions. nih.gov

For chlorinated benzenes, a common step in the degradation pathway is the formation of chlorocatechols as key intermediates. nih.govepa.gov Research on the biodegradation of chlorobenzene has identified 2-chlorophenol (B165306) and 4-chlorophenol (B41353) as products. epa.gov Similarly, the degradation of benzyl chloride by a Bacillus cereus strain has been shown to proceed through dehalogenation to form benzene, which is then further metabolized into catechol. researchgate.net

In the case of related compounds like 2-chlorobenzoate, a strain of Pseudomonas was found to produce 2,3-dihydroxybenzoate as a novel metabolite during its growth. nih.gov Anaerobic degradation pathways also exist, particularly for more highly chlorinated compounds. eurochlor.org This process, known as reductive dechlorination or halorespiration, involves the replacement of a chlorine atom with a hydrogen atom, leading to the formation of lower chlorinated congeners. microbe.comnih.goveurochlor.org

Table 1: Identified Microbial Degradation Products of Chlorinated Aromatics

| Original Compound | Microorganism (Example) | Key Degradation Product(s) | Degradation Condition |

|---|---|---|---|

| Chlorobenzene | Soil bacteria and fungi | 2-Chlorophenol, 4-Chlorophenol, Chlorocatechols | Aerobic |

| Benzyl chloride | Bacillus cereus | Benzene, Catechol | Aerobic |

| 2-Chlorobenzoate | Pseudomonas sp. | 2,3-dihydroxybenzoate | Aerobic |

| Higher Chlorinated Benzenes | Dehalococcoides | Lower Chlorinated Benzenes | Anaerobic |

Catalytic Environmental Remediation Strategies

Catalytic technologies offer promising solutions for the active remediation of environments contaminated with chlorinated aromatic compounds. These strategies aim to accelerate the degradation of these stable molecules into less harmful substances.

Advanced Oxidation Processes for Chlorobenzene Elimination

Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies that rely on the generation of highly reactive and non-selective chemical oxidants, primarily hydroxyl radicals (•OH). chlorobenzene.ltd These radicals can effectively break down the stable structure of chlorobenzene, ultimately converting it to carbon dioxide, water, and inorganic chlorine. chlorobenzene.ltd

Several types of AOPs have been applied to chlorobenzene degradation:

Fenton and Fenton-like Reactions: The classic Fenton reaction uses ferrous ions and hydrogen peroxide to generate hydroxyl radicals. acs.org Fenton-like methods expand on this by using iron oxides or supported iron catalysts, which can operate in a wider range of environmental conditions. chlorobenzene.ltd Supporting iron on a material like activated carbon can enhance the process by adsorbing the chlorobenzene, thereby increasing the efficiency of the oxidation. chlorobenzene.ltd

Photocatalytic Oxidation: This method typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂). When illuminated with light, the catalyst generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals. chlorobenzene.ltd While this process can utilize natural light, its efficiency is dependent on light intensity and catalyst activity. chlorobenzene.ltd

Ozone Oxidation (Ozonation): Ozone (O₃) is a powerful oxidant that can directly attack the chlorobenzene molecule. chlorobenzene.ltdmdpi.com It can also decompose in water to form hydroxyl radicals, further enhancing the oxidation process. chlorobenzene.ltd To improve efficiency, ozonation is often combined with other technologies like ultrasound or ultraviolet (UV) light. chlorobenzene.ltd

UV-based AOPs: The combination of UV light with an oxidant like hydrogen peroxide (UV/H₂O₂) or chlorine (UV/chlorine) is an effective AOP. capes.gov.bryoutube.com In the UV/H₂O₂ process, UV light cleaves hydrogen peroxide to form hydroxyl radicals, which then aggressively oxidize contaminants. youtube.com

Table 2: Comparison of Advanced Oxidation Processes for Chlorobenzene

| AOP Method | Primary Oxidant(s) | Key Features |

|---|---|---|

| Fenton/Fenton-like | Hydroxyl radicals (•OH) | Uses iron catalysts; can be enhanced with support materials like activated carbon. |

| Photocatalytic Oxidation | Hydroxyl radicals (•OH) | Utilizes semiconductor catalysts (e.g., TiO₂) and light; can use sunlight. |

| Ozonation | Ozone (O₃), Hydroxyl radicals (•OH) | Direct oxidation by ozone and indirect via radical formation; often used in combination with UV or ultrasound. |

| UV/H₂O₂ | Hydroxyl radicals (•OH) | UV light generates radicals from hydrogen peroxide for aggressive oxidation. |

Water Vapor Promotion in Catalytic Oxidation Processes

In the context of gas-phase catalytic oxidation of chlorinated volatile organic compounds (CVOCs) like chlorobenzene, the presence of water vapor has been identified as a significant performance enhancer. acs.orgnih.govacs.org Contrary to the expectation that water might compete for active sites on the catalyst, studies have shown that a humid atmosphere can promote the deep mineralization of chlorobenzene while inhibiting the formation of undesirable and more toxic polychlorinated byproducts, such as dichlorobenzene. acs.orgacs.org

Research on manganese-based (Mn-based) catalysts has demonstrated this remarkable water vapor-promoting effect. nih.govacs.org The introduction of water has several positive impacts:

Generation of Active Oxygen Species: Water molecules can directly participate in the oxidation reaction, acting as a source of highly reactive oxygen species. acs.orgacs.org Isotope-tracing experiments have confirmed that water-source oxygen is more reactive than lattice oxygen from the catalyst itself, leading to a stronger oxidation capacity. acs.org

Inhibition of Byproduct Formation: Water vapor helps to suppress the Deacon reaction (HCl + O₂ → Cl₂ + H₂O), which is responsible for generating Cl₂ and subsequently, polychlorinated byproducts. acs.org It also promotes the desorption of chlorine species from the catalyst surface. researchgate.net

Creation of a Proton-Rich Environment: The presence of water can create a proton-rich environment on the catalyst surface, which favors the formation of HCl as the desired chlorine-containing product instead of Cl₂. acs.orgacs.org

This effect is not limited to Mn-based catalysts. Studies on V₂O₅/TiO₂ catalysts have also shown that water vapor can increase catalytic activity at certain temperatures by removing surface chloride ions. researchgate.net However, it is also noted that at higher concentrations, water molecules may begin to competitively adsorb onto active sites, which can reduce the promotional effect. researchgate.net

Table 3: Effects of Water Vapor on Catalytic Oxidation of Chlorobenzene

| Catalyst System (Example) | Observed Effect of Water Vapor | Proposed Mechanism |

|---|---|---|

| Mn-based catalysts | Increased mineralization of chlorobenzene; Inhibition of dichlorobenzene and Cl₂ formation. | Generation of highly reactive water-source oxygen species; Creation of a proton-rich environment favoring HCl formation. |

| V₂O₅/TiO₂ | Increased activity at temperatures up to 300°C. | Removal of inhibiting chloride species from the catalyst surface. |

| Ru-based catalysts | Inhibition of polychlorinated byproduct generation. | Promotion of chlorine species desorption from the catalyst surface. |

Q & A

Q. How do computational models predict the environmental persistence of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.